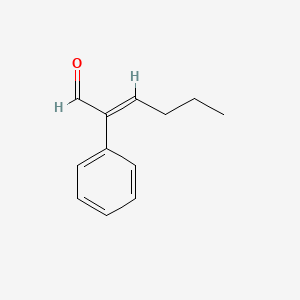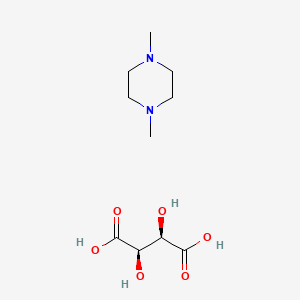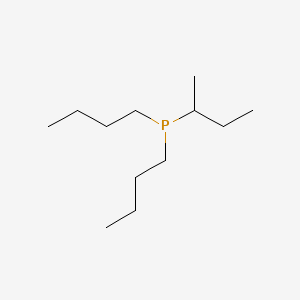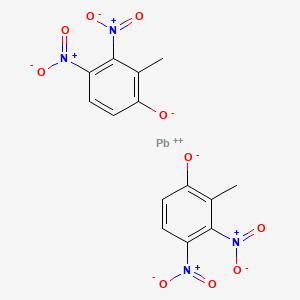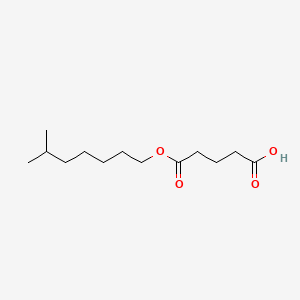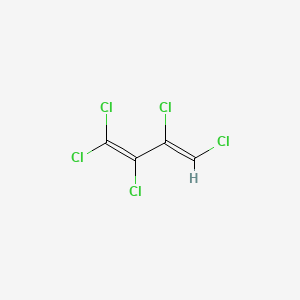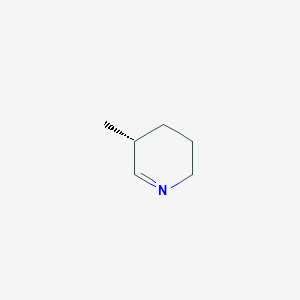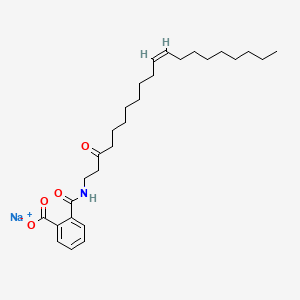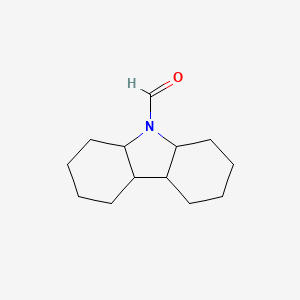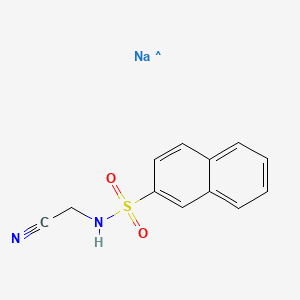
Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate is a chemical compound with the molecular formula C12H10N2NaO2S and a molecular weight of 269.27 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate typically involves the reaction of naphthalene-2-sulfonamide with cyanomethyl sodium under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The cyanomethyl group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Sodium N-(cyanomethyl)benzenesulphonamidate
- Sodium N-(cyanomethyl)toluenesulphonamidate
- Sodium N-(cyanomethyl)anthracenesulphonamidate
Uniqueness
Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
80866-78-0 |
|---|---|
Molecular Formula |
C12H10N2NaO2S |
Molecular Weight |
269.28 g/mol |
InChI |
InChI=1S/C12H10N2O2S.Na/c13-7-8-14-17(15,16)12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,14H,8H2; |
InChI Key |
YWXSTNBYIDDXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC#N.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


